1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-difluorophenyl)-2-(2-fluorophenyl)ethan-1-amine
- (3,4-difluorophenyl)(2-fluorophenyl)methanamine
- 1-(3,4-Difluorophenyl)prop-2-yn-1-ol
Uniqueness
1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure and the presence of multiple fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H9F3N4O |
---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-fluorophenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H9F3N4O/c16-10-6-5-9(7-12(10)18)22-8-19-14(21-22)15(23)20-13-4-2-1-3-11(13)17/h1-8H,(H,20,23) |
InChI Key |
ZUEHGUGGIKELJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)F |
Origin of Product |
United States |
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